(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol
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Overview
Description
(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol is a complex organic compound with a unique structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. The reaction conditions often include the use of high-boiling solvents like xylene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process typically includes rigorous purification steps such as crystallization and chromatography to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies using techniques like mass spectrometry and infrared spectroscopy have helped elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrophenanthrene derivatives and bicyclic compounds with similar structural features. Examples include:
- (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
- (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
Uniqueness
What sets (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol apart is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)12(16)14(18)13(11)17/h1-6,11-14,17-18H,15-16H2/t11-,12+,13+,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNDDWOYJPUOBO-ZOBORPQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C(C3N)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@@H]([C@H]([C@H]([C@@H]3N)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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